molecular formula C4H2ClIN2 B154529 3-Chloro-6-Iodopyridazine CAS No. 135034-10-5

3-Chloro-6-Iodopyridazine

Cat. No. B154529
M. Wt: 240.43 g/mol
InChI Key: PNEPCDPKMXJYIQ-UHFFFAOYSA-N
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Description

3-Chloro-6-iodopyridazine is a halogenated pyridazine, a class of compounds known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. While the provided papers do not directly discuss 3-chloro-6-iodopyridazine, they do provide insights into similar halogenated pyridazines, which can be used to infer certain aspects of 3-chloro-6-iodopyridazine's characteristics.

Synthesis Analysis

The synthesis of halogenated pyridazines can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 3-chloro-5-methoxypyridazine was achieved through protection, selective displacement, catalytic hydrogenation, deprotection, and treatment with phosphorous oxychloride . Similarly, 3-bromo-6-methylpyridazine was synthesized through cyclization, dehydrogenation, and substitution reactions . These methods suggest that the synthesis of 3-chloro-6-iodopyridazine would likely involve halogenation and substitution reactions, potentially using similar intermediates or catalysts.

Molecular Structure Analysis

The molecular structure of halogenated pyridazines is often investigated using spectroscopic techniques and density functional theory (DFT) calculations. For example, the molecular structure and vibrational frequencies of 3,6-dichloropyridazine derivatives were obtained using DFT, with the B3LYP functional and a 6-311++G(d,p) basis set . The crystal structure of a related compound, 5-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was determined using X-ray crystallography . These studies provide a foundation for understanding the molecular structure of 3-chloro-6-iodopyridazine, which would likely be characterized by similar techniques to determine bond lengths, angles, and overall geometry.

Chemical Reactions Analysis

Halogenated pyridazines can undergo various chemical reactions, including rearrangements and substitutions. For instance, 3-acyl-6-alkoxy-5,6-dihydro-4H-1,2-oxazines were shown to rearrange to 3-alkoxypyridine 1-oxides under acid-catalyzed conditions . The presence of halogen atoms in the pyridazine ring can influence reactivity, making them suitable for further functionalization. The reactivity of 3-chloro-6-iodopyridazine would be influenced by the presence of both chlorine and iodine atoms, which could undergo nucleophilic substitution reactions or serve as handles for cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridazines can be deduced from their molecular structure, NMR, and vibrational spectra. For example, the vibrational spectra of 3-chloro-6-methoxypyridazine were measured using FT-Raman and FT-Infrared spectroscopy, and the molecular electrostatic potential (MEP) was analyzed to understand the charge distribution . The NMR spectral analysis provides information on the electronic environment of the nuclei, which is valuable for understanding the chemical properties of the compound . The physical properties, such as melting points and solubility, would be influenced by the molecular structure and the nature of the substituents on the pyridazine ring.

Scientific Research Applications

1. Organobismuth Palladium-Catalyzed C–C Coupling Reaction

  • Methods of Application: The investigation of this reaction was carried out using density functional theory within the framework of the PBE0 and B3LYP hybrid exchange–correlation functionals, with and without including empirical corrections for the dispersion forces at the GD3 level .
  • Results or Outcomes: The study proposed a three-step mechanism for the reaction, including an oxidative addition, a transmetalation, and a reductive elimination. The oxidative addition was suggested to be the rate-determining step for the entire cross-coupling reaction .

2. Suzuki-Miyaura Coupling Reaction

  • Summary of Application: 3-Chloro-6-Iodopyridazine is used as a reactant in the Suzuki-Miyaura coupling reaction .
  • Methods of Application: The specific methods of application or experimental procedures for this reaction were not detailed in the source .
  • Results or Outcomes: The outcome of this reaction is the synthesis of 6-Chloropyridazine-3-carbonitrile .

Safety And Hazards

3-Chloro-6-Iodopyridazine is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place. It should be stored away from strong oxidizing agents and acids .

properties

IUPAC Name

3-chloro-6-iodopyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClIN2/c5-3-1-2-4(6)8-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEPCDPKMXJYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572594
Record name 3-Chloro-6-iodopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-Iodopyridazine

CAS RN

135034-10-5
Record name 3-Chloro-6-iodopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-6-iodopyridazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
P Kutudila, R Linguerri, MM Al-Mogren… - Theoretical Chemistry …, 2016 - Springer
… A first principle study of the cross-coupling reaction between 3-chloro-6-iodopyridazine and triphenylbismuth under palladium catalysis has been carried out. The approach selected for …
Number of citations: 6 link.springer.com
BUW Maes - Tetrahedron Organic Chemistry Series, 2007 - Elsevier
… selectively transformed into 3-chloro-6-iodopyridazine (50) using NaI in 57% HI at 40C [41]. … (71) can be selectively prepared if 3-chloro-6-iodopyridazine (50) is used as substrate under …
Number of citations: 2 www.sciencedirect.com
K Urgin, C Aubé, M Pipelier, V Blot… - European Journal of …, 2013 - Wiley Online Library
… We further investigated the cross-coupling reaction of 3-chloro-6-iodopyridazine (5) with several triarylbismuths, prepared by our optimized procedure,14 to examine the scope and …
S Nara, J Martinez, CG Wermuth, I Parrot - Synlett, 2006 - thieme-connect.com
… Among the heterocyclic systems chosen for the study, the desymmetrisation was successful on 3,6-dichloropyridazine to yield 3-chloro-6-iodopyridazine in 93% yield. The authors then …
Number of citations: 29 www.thieme-connect.com
AJ Goodman, SP Stanforth, B Tarbit - Tetrahedron, 1999 - Elsevier
… We have found that 3,6_dichloropyridazine la could be successfully converted into 3-chloro-6iodopyridazine 1 b (93 % yield) by treatment with a mixture of 57 % hydriodic acid and …
Number of citations: 48 www.sciencedirect.com
S Condon, C Pichon, M Davi - Organic Preparations and …, 2014 - Taylor & Francis
… Only 3-chloro-6-aryl-pyridazines were obtained from 3,6-dichloropyridazine and 3-chloro-6-iodopyridazine. The scope of the reaction was studied with 3-chloro-6-iodopyridazine as …
Number of citations: 34 www.tandfonline.com
G Heinisch, W Holzer - Canadian journal of chemistry, 1991 - cdnsciencepub.com
… The 'H and I3c nlnr data for 3-chloro-6-iodopyridazine (8) (ms (mlz, %): 240, 242 (M+, 100, 33), 152 (lo), 127 (16), 85 (33); high-resolution ms: calcd. for M+ (CJH2CII): 239.895; found: …
Number of citations: 12 cdnsciencepub.com
B Cassirame, S Condon, C Pichon - Journal of Molecular Catalysis A …, 2016 - Elsevier
… group such as methyl carboxylate or formyl group were found particularly poorly reactive whilst in one of our recent work devoted to the cross-coupling of 3-chloro-6-iodopyridazine with […
Number of citations: 9 www.sciencedirect.com
P Kutudila, R Linguerri, M Ponce-Vargas, C Pichon… - Molecular …, 2020 - Elsevier
… We recently conducted a mechanistic study [26] of the chemoselective reaction between 3-chloro-6-iodopyridazine [27] and triphenylbismuth, where a simple catalytic cycle has been …
Number of citations: 1 www.sciencedirect.com
Z Xia, L Farhana, RG Correa, JK Das… - Journal of medicinal …, 2011 - ACS Publications
… A review of the chemical literature did not indicate a precedent for Heck coupling on 2,5-dibromopyrazine or 3-chloro-6-iodopyridazine. However, a high yield (83%) of a 2,3-…
Number of citations: 17 pubs.acs.org

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